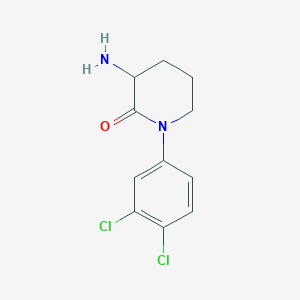

3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one

Description

3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core substituted with an amino group at the 3-position and a 3,4-dichlorophenyl group at the 1-position. Its molecular formula is C₁₁H₁₁Cl₂N₂O, with a molecular weight of 273.13 g/mol. The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding affinity.

Properties

IUPAC Name |

3-amino-1-(3,4-dichlorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOFLOPYWLHIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and piperidine.

Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with piperidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with various alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown its effectiveness against:

- Breast cancer (MCF-7)

- Colon cancer (HCT-116)

- Liver cancer (HepG-2)

The compound's mechanism of action may involve the modulation of specific receptors or enzymes crucial for cancer cell proliferation. In vitro assays have demonstrated that this compound can inhibit cell growth effectively, with IC50 values indicating its potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that derivatives of this compound possess notable antibacterial and antifungal properties. For example:

- Antibacterial Activity: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Antifungal Activity: The compound exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, highlighting its potential in treating infections caused by resistant pathogens .

Biological Studies

In addition to its therapeutic applications, this compound is utilized in biological studies to explore enzyme inhibition and receptor modulation. Its interactions with various biological macromolecules can provide insights into metabolic pathways and disease mechanisms.

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound revealed that it inhibited the growth of MCF-7 cells significantly. The results indicated an IC50 value lower than that of commonly used chemotherapeutics like Erlotinib, suggesting its potential as a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound showed promising results against various pathogenic bacteria. The study utilized disk diffusion methods to assess efficacy, demonstrating that certain derivatives exhibited inhibition zones comparable to those produced by standard antibiotics like ciprofloxacin .

Summary Table: Applications of this compound

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Effective against MCF-7, HCT-116, HepG-2 |

| Antimicrobial | Active against Staphylococcus aureus, Candida albicans | |

| Biological Studies | Enzyme Inhibition | Modulates receptors affecting metabolic pathways |

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Ring Systems

Muzolimine (3-Amino-1-(3,4-dichlorophenyl)ethyl-2,4-dihydro-2-pyrazolin-5-one)

- Structure: Pyrazolinone ring instead of piperidinone.

- Activity: A diuretic used for edema management, often combined with thiazides. The pyrazolinone ring may enhance renal sodium excretion via aldosterone antagonism .

3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

- Structure : Azetidin-2-one (4-membered β-lactam ring) with a trifluoromethylphenyl substituent.

- Activity: No direct data, but the β-lactam ring may confer reactivity for covalent target binding.

- Key Difference: The smaller azetidinone ring introduces higher strain, which could influence metabolic stability compared to the piperidinone core.

Analogues with Varied Substituent Positions

3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

- Structure : Benzo[f]chromene scaffold with 2,5-dichlorophenyl and methoxy groups.

- Activity : Moderate cytotoxicity against TNBC (MDA-MB-231), NSCLC (A549), and pancreatic cancer (MIA PaCa-2) cell lines (IC₅₀: 14–18 µM) .

- Key Difference : The 2,5-dichloro substitution on the phenyl ring may reduce steric hindrance compared to 3,4-dichloro, altering binding to cellular targets like tubulin or kinases.

Functional Group Variations

Di-Substituted Ureas (BTdCPU and NCPdCPU)

- Structure: Urea linkage instead of piperidinone, with benzo[d][1,2,3]thiadiazol-6-yl or nitrochlorophenyl groups.

- Activity : Growth inhibition in microbial assays, likely via interference with ATP-dependent pathways .

- Key Difference : The urea group’s hydrogen-bonding capacity contrasts with the amine in the target compound, possibly leading to divergent target selectivity.

CHMFL-EGFR-202 (EGFR Inhibitor)

- Structure : Pyrazolo[3,4-d]pyrimidine core with a covalent-binding acrylamide group.

- Activity: Potent inhibition of EGFR mutants (L858R/T790M; IC₅₀ < 1 nM) and antitumor efficacy in NSCLC xenografts .

- Key Difference : The acrylamide group enables covalent binding to Cys797, a mechanism absent in the target compound, highlighting the importance of electrophilic moieties for kinase inhibition.

Biological Activity

3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one is a chemical compound belonging to the class of piperidinones, characterized by a piperidine ring substituted with a dichlorophenyl group at the 1-position and an amino group at the 3-position. Its molecular formula is C10H10Cl2N2O, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate various biochemical pathways by acting on neurotransmitter receptors or enzymes involved in metabolic processes. Research indicates that compounds with similar structures often exhibit significant activity against cancer cell lines and may also serve as antidepressants or neuroprotective agents.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For instance, in vitro evaluations have shown that derivatives of this compound can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) when compared to standard chemotherapeutic agents like etoposide and camptothecin . The following table summarizes some findings related to its antitumor activity:

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 15.2 | Etoposide | 12.5 |

| A549 | 18.7 | Camptothecin | 14.0 |

| MIA PaCa-2 | 20.5 | Etoposide | 11.0 |

Antimicrobial Properties

In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity. Preliminary results suggest that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives have been reported as follows:

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

These findings indicate the potential of this compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the piperidine ring or the dichlorophenyl moiety can significantly influence the biological activity of the compound. For example, substituents on the aromatic ring may enhance receptor binding affinity or alter enzyme inhibition potency, thereby impacting therapeutic efficacy .

Case Study: Anticancer Activity

A notable study focused on synthesizing various derivatives of this compound and evaluating their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications could lead to more effective anticancer agents.

Case Study: Neuroprotective Effects

Another investigation examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The study demonstrated that specific derivatives could reduce neuronal apoptosis and improve cognitive function in animal models treated with neurotoxins, highlighting their potential for treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.